![molecular formula C12H19N3 B14252249 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- CAS No. 440101-18-8](/img/structure/B14252249.png)
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- is a chemical compound with a complex structure that includes both amine and pyridine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-1,2-propanediamine with a pyridine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction could produce secondary or tertiary amines.
Applications De Recherche Scientifique
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,2-propanediamine: A simpler analog with similar amine functionality.
1,2-Diamino-2-methylpropane: Another related compound with comparable reactivity.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
440101-18-8 |
|---|---|
Formule moléculaire |
C12H19N3 |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-methyl-1-N-(5-prop-1-en-2-ylpyridin-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C12H19N3/c1-9(2)10-5-6-11(14-7-10)15-8-12(3,4)13/h5-7H,1,8,13H2,2-4H3,(H,14,15) |
Clé InChI |
YINOKWXFYVFXNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CN=C(C=C1)NCC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


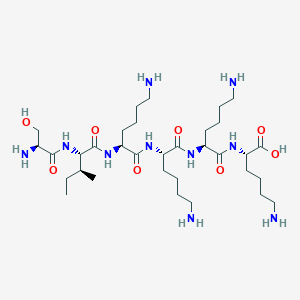
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)

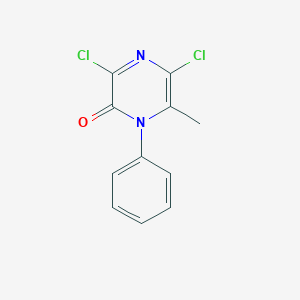

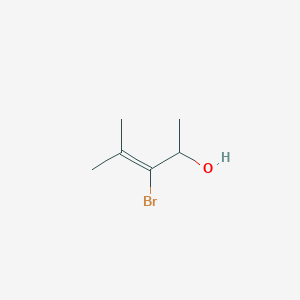
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)

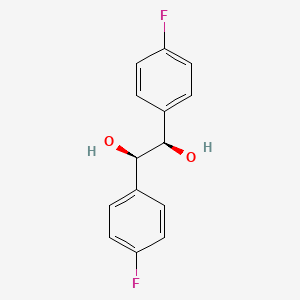
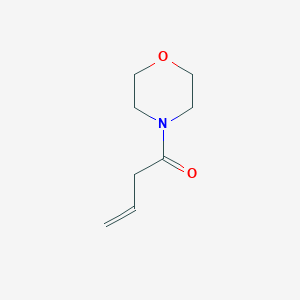
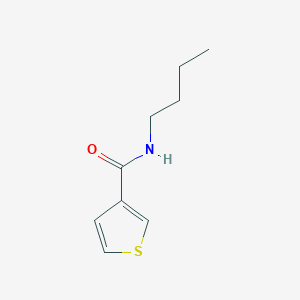
![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
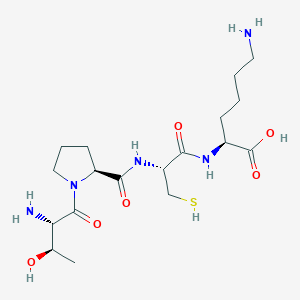
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
